Stellariose
Description
Structure
2D Structure
Properties
Molecular Formula |
C30H52O26 |
|---|---|
Molecular Weight |
828.7 g/mol |
IUPAC Name |
(2S,3R,4S,5R,6R)-2-[[(2R,3S,4R,5R,6R)-6-[(2S,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-2-[[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxolan-2-yl]oxy-4,5-dihydroxy-3-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C30H52O26/c31-1-7-12(35)16(39)20(43)26(50-7)48-5-11-24(54-28-22(45)18(41)14(37)9(3-33)52-28)19(42)23(46)29(53-11)56-30(25(47)15(38)10(4-34)55-30)6-49-27-21(44)17(40)13(36)8(2-32)51-27/h7-29,31-47H,1-6H2/t7-,8-,9-,10-,11-,12+,13+,14+,15-,16+,17+,18+,19-,20-,21-,22-,23-,24-,25+,26+,27+,28-,29-,30+/m1/s1 |
InChI Key |
ICZWAMMJCYLYCP-GPDDMXDKSA-N |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)O[C@]3([C@H]([C@@H]([C@H](O3)CO)O)O)CO[C@@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)O)O)O[C@@H]5[C@@H]([C@H]([C@H]([C@H](O5)CO)O)O)O)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3(C(C(C(O3)CO)O)O)COC4C(C(C(C(O4)CO)O)O)O)O)O)OC5C(C(C(C(O5)CO)O)O)O)O)O)O)O |
Synonyms |
alpha-D-Gal-(1-6)-(alpha-D-Gal-(1-4))alpha-D-Glc-(1-2)beta-D-Fru-(1-1)alpha-D-Gal stellariose |
Origin of Product |
United States |
Isolation of Stellariose from Stellaria Media L. Vill.
Stellariose was first isolated from Stellaria media (L.) Vill., commonly known as chickweed, a representative plant of the Caryophyllaceae family. acs.orgnih.govnih.govresearchgate.net In a 2008 study, researchers isolated a novel pentasaccharide with a lychnose (B1263447) backbone from this plant. acs.orgnih.govsemanticscholar.org They proposed the name "this compound" for this newly discovered compound. acs.orgnih.govresearchgate.net
The structural characterization of this compound was accomplished using advanced analytical techniques, including various forms of Nuclear Magnetic Resonance (NMR) spectroscopy (COSY, HSQC, HSQC-TOCSY, HMBC, and NOESY) and mass spectrometry. acs.orgnih.govnih.gov These analyses determined the structure of this compound to be α-D-Gal-(1→6)-[α-D-Gal-(1→4)]α-d-Glc-(1→2)β-d-Fru-(1→1)α-d-Gal. acs.orgnih.gov This structure is notable as it was the first report of a natural compound containing a Galactose α(1→4)Glucose linkage. acs.orgnih.govebi.ac.uk
Further research into the metabolism of galactosyl-oligosaccharides in S. media revealed that this compound, along with raffinose (B1225341) and lychnose, accumulates in the stems, particularly during cold treatment. nih.gov This suggests a potential role for these oligosaccharides in cold tolerance. The biosynthesis of this compound involves a specific enzyme, this compound synthase, a novel type of galactosyltransferase that elongates raffinose into more complex structures like lychnose, mediose, and this compound. nih.gov
Identification of Stellariose in Other Stellaria Species
Following its initial discovery, stellariose has been identified in other species within the Stellaria genus. For instance, oligosaccharides, including this compound, were isolated from Stellaria dichotoma L. var. lanceolata. rcsb.org This study identified not only known compounds like sucrose (B13894), raffinose (B1225341), lychnose (B1263447), and this compound but also new branched hexose (B10828440) hexamers with α-galactosyl extensions on their this compound groups. rcsb.org The genus Stellaria is extensive, with about 190 species, and is distributed globally. wikipedia.org Recent discoveries of new species, such as Stellaria bengalensis and Stellaria mcclintockiae in India, suggest that the full distribution of this compound within the genus may not yet be completely understood. thehindu.com
Contextualization Within the Caryophyllaceae Family Oligosaccharide Profile
Monosaccharide Composition and Glycosidic Linkage Analysis
The foundational step in characterizing any oligosaccharide is to identify its constituent monosaccharides and the manner in which they are connected.
Detailed analysis revealed that this compound is a pentasaccharide, meaning it is composed of five simple sugar units. These units are three molecules of galactose (Gal), one molecule of glucose (Glc), and one molecule of fructose (B13574) (Fru). acs.orgnih.gov The core structure of this compound is built upon a lychnose backbone. acs.orgnih.gov Lychnose itself is a tetrasaccharide with the structure α-d-Gal-(1→6)α-d-Glc-(1→2)β-d-Fru-(1→1)α-d-Gal. acs.org
This compound is formed by the addition of a third galactose unit to this lychnose core. Through linkage analysis, this additional galactose was found to be attached to the glucose residue. The complete structure was determined to be α-d-Gal-(1→6)-[α-d-Gal-(1→4)]α-d-Glc-(1→2)β-d-Fru-(1→1)α-d-Gal. acs.orgnih.gov This structure is notable for containing a Gal α(1→4)Glc linkage, which was the first report of such a bond in a natural compound. acs.orgnih.gov
The glycosidic linkages—the covalent bonds joining the monosaccharide units—are therefore identified as:
An α(1→6) linkage between a galactose and the glucose unit.
An α(1→4) linkage between a second galactose and the same glucose unit, creating a branch point.
An α(1→2) linkage between the glucose unit and the fructose unit.
A β(1→1) linkage between the fructose unit and the third galactose unit.
Table 1: Monosaccharide Composition and Linkage Summary for this compound
| Component | Monosaccharide Units | Glycosidic Linkages |
|---|---|---|
| Backbone | 1x Glucose (Glc) | α(1→2) to Fructose |
| 1x Fructose (Fru) | β(1→1) to Galactose | |
| 1x Galactose (Gal) | Linked to Fructose at C1 | |
| 1x Galactose (Gal) | α(1→6) to Glucose | |
| Branch | 1x Galactose (Gal) | α(1→4) to Glucose |
Stereochemical Assignment of Glycosidic Bonds
For this compound, the stereochemistry of each linkage was unequivocally established through advanced NMR experiments. The full structural name, which includes the stereochemical assignments, is α-d-Gal-(1→6)-[α-d-Gal-(1→4)]-α-d-Glc-(1→2)-β-d-Fru-(1→1)-α-d-Gal . acs.orgnih.gov
The specific assignments are:
α-configuration for the (1→6) bond between galactose and glucose.
α-configuration for the (1→4) bond between the branching galactose and glucose.
α-configuration for the (1→2) bond between glucose and fructose.
β-configuration for the (1→1) bond between fructose and galactose.
This precise stereochemical arrangement is a defining characteristic of this compound.
Advanced Spectroscopic Techniques for Structural Elucidation
The complete and unambiguous determination of the complex structure of this compound was made possible through the application of modern, high-resolution spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the chemical environment of atomic nuclei, such as hydrogen (¹H) and carbon-¹³ (¹³C). bhu.ac.in It is indispensable for determining the structure of complex organic molecules like oligosaccharides. acs.orgnih.gov
One-dimensional NMR spectra provide fundamental information about the molecule.
¹H NMR: The proton NMR spectrum reveals the number of distinct proton environments in the molecule. For this compound, the anomeric protons (the H-1 of each sugar unit) are particularly diagnostic, as their chemical shifts and coupling constants provide initial clues about the type of sugar and the stereochemistry of the glycosidic bond. ox.ac.uk
¹³C NMR: The carbon-13 NMR spectrum shows the number of chemically non-equivalent carbon atoms. bhu.ac.in The chemical shifts of the anomeric carbons (C-1) are highly indicative of the α or β configuration of the glycosidic linkage. Furthermore, carbons involved in a glycosidic bond exhibit a downfield shift compared to their unlinked counterparts, helping to identify linkage positions. acs.org
Table 2: Reported ¹H and ¹³C NMR Chemical Shifts (δ in ppm) for this compound Anomeric Carbons Data derived from studies on this compound isolated from Stellaria media.
| Monosaccharide Residue | Anomeric ¹H (δ ppm) | Anomeric ¹³C (δ ppm) |
| α-Glc | 5.39 | 92.5 |
| β-Fru | - | 104.2 |
| α-Gal (linked to Fru) | 5.56 | 93.3 |
| α-Gal (linked 1→6 to Glc) | 4.95 | 98.4 |
| α-Gal (linked 1→4 to Glc) | 5.17 | 99.1 |
While 1D NMR provides essential data, the complexity of this compound, with its overlapping signals, necessitates the use of two-dimensional NMR experiments to resolve its structure completely. acs.orgnih.gov
COSY (Correlation Spectroscopy): This experiment maps correlations between protons that are coupled to each other (typically through two or three bonds). It was used to trace the proton-proton connectivities within each individual sugar ring, allowing for the assignment of all protons belonging to a specific monosaccharide. acs.org
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton with the carbon atom to which it is directly attached. This experiment was crucial for assigning the carbon signals based on the already-assigned proton signals. acs.orgebi.ac.uk
HSQC-TOCSY (HSQC-Total Correlation Spectroscopy): This technique extends the correlation from a given proton to all other protons within the same spin system (i.e., within the same sugar unit) and their attached carbons. This was instrumental in confirming the assignments for all atoms within each of the five monosaccharide residues. acs.orgebi.ac.uk
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is key to connecting the individual sugar units. It detects longer-range correlations (typically over two to four bonds) between protons and carbons. By observing correlations between an anomeric proton (H-1) of one residue and a carbon atom of an adjacent residue, the precise glycosidic linkage points (e.g., 1→6, 1→4) were definitively established. acs.orgnih.gov
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected by bonds. This provides through-space correlations that confirm the inter-residue linkages determined by HMBC and offers insights into the three-dimensional conformation of the oligosaccharide. acs.orgebi.ac.uk
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a fundamental tool for determining the molecular weight and elemental composition of a compound. nih.gov In the characterization of this compound, High-Resolution Mass Spectrometry (HRMS) was employed. acs.org HRMS provides a highly accurate mass measurement, which allowed for the unambiguous determination of the molecular formula of this compound as C₃₀H₅₀O₂₆. This finding confirmed that the oligosaccharide was indeed a pentasaccharide composed of five hexose (B10828440) (C₆H₁₂O₆) units, corroborating the composition data obtained from NMR and chemical hydrolysis. acs.orgnih.gov
Enzymatic Hydrolysis for Linkage Characterization
Enzymatic hydrolysis is a highly specific method used to confirm the nature and anomeric configuration of glycosidic bonds within an oligosaccharide. For galactosyl-oligosaccharides like this compound, α-galactosidases are the enzymes of choice. These enzymes specifically catalyze the hydrolysis of terminal α-galactosyl residues. uniud.itmdpi.com The analysis of oligosaccharides in Stellaria media suggests they are subject to degradation by endogenous α-galactosidases. nih.gov
The structure of this compound contains two terminal α-galactose units. One is linked α(1→1) to the fructose residue, and the other is linked α(1→6) to the glucose residue. A third, internal galactose is linked α(1→4) to the glucose residue. Treatment of this compound with a specific α-galactosidase would be expected to cleave the terminal α-galactosyl linkages. The susceptibility of each linkage can depend on the specific enzyme used and the steric accessibility of the bond.
A comprehensive enzymatic digestion would target the terminal α-galactosyl units. The expected products from such a reaction would provide definitive evidence for the presence of these α-linkages. For instance, the release of free galactose confirms the presence of terminal galactose units attached via an α-glycosidic bond.
Table 1: Predicted Products of α-Galactosidase Hydrolysis of this compound
| Enzyme | Substrate | Predicted Hydrolysis Products | Linkage Confirmed |
| α-Galactosidase | This compound | Galactose, Lychnose | α(1→4) linkage on glucose |
| Galactose, Raffinose | α(1→1) linkage on fructose, α(1→4) on glucose | ||
| Galactose, Sucrose | All α-galactosyl linkages |
This table represents predicted outcomes based on the known structure of this compound, as specific experimental data on the stepwise enzymatic hydrolysis of isolated this compound is not detailed in the primary literature. The precise products would depend on the specificity and processivity of the α-galactosidase used.
Mild Acid Hydrolysis for Structural Dissection
Mild acid hydrolysis is a classical technique in carbohydrate chemistry that cleaves glycosidic bonds at different rates depending on their chemical nature. ncsu.edusci-hub.se Generally, the glycosidic bonds involving the anomeric carbon of a furanose residue (like fructose) are more labile and susceptible to cleavage under mild acidic conditions than those of pyranose residues (like glucose and galactose). researchgate.net This differential lability allows for the controlled dissection of a complex oligosaccharide into smaller, more easily identifiable fragments.
In the context of this compound, which possesses a lychnose backbone, the most acid-labile bond is the β(2↔1) linkage between the glucose and fructose residues of the central sucrose core. researchgate.net Weak acid hydrolysis performed on the related tetrasaccharide lychnose has been used to confirm its identity. researchgate.net Applying similar conditions to this compound would be expected to cleave this bond first, leading to the liberation of the fructose-containing portion and the remaining larger fragment. The subsequent analysis of these fragments helps to piece together the original structure.
The conditions for mild acid hydrolysis, such as acid concentration, temperature, and reaction time, are carefully controlled to achieve selective cleavage. mdpi.commdpi.com For instance, treatment with a dilute acid like trifluoroacetic acid (TFA) at a moderate temperature would preferentially hydrolyze the most sensitive bonds.
Table 2: Predicted Products of Stepwise Mild Acid Hydrolysis of this compound
| Hydrolysis Step | Conditions | Major Products | Structural Inference |
| Step 1 | Very Mild Acid (e.g., dilute TFA, moderate temp.) | Fructose, Galactose, and a tetrasaccharide (α-d-Gal-(1→6)-[α-d-Gal-(1→4)]α-d-Glc) | Cleavage of the labile Fru-(1↔1)-Gal and Glc-(1↔2)-Fru bonds. |
| Step 2 | Mild Acid (increased time/temp) | Glucose, Galactose | Further degradation of the remaining oligosaccharide into its constituent monosaccharides. |
This table outlines the predicted fragmentation pattern of this compound under progressively milder to stronger acid conditions based on established principles of glycosidic bond stability. The initial cleavage is expected at the most labile linkages associated with the fructose residue.
Biosynthesis and Metabolic Pathways of Stellariose in Plants
Elucidation of the Stellariose Biosynthetic Pathway
The biosynthetic pathway of this compound has been primarily elucidated through studies on Stellaria media, a representative species of the Caryophyllaceae family. nih.gov Unlike the typical elongation of raffinose (B1225341) family oligosaccharides, which involves adding galactose units via α(1→6) linkages to the galactose moiety of raffinose to form stachyose (B150584), the pathway in S. media follows a distinct route. nih.govkuleuven.be
During periods of cold treatment, stems of S. media accumulate significant quantities of raffinose, lychnose (B1263447), and this compound. nih.gov The pathway begins with the trisaccharide raffinose and proceeds in a stepwise manner, catalyzed by discrete galactosyltransferases. The first step is the synthesis of the tetrasaccharide lychnose from raffinose. Subsequently, this compound is synthesized from lychnose. nih.govkuleuven.be This sequential synthesis demonstrates a pathway where raffinose is first elongated to lychnose, which then serves as the substrate for the final step of this compound production. A related compound, mediose, is also synthesized by the same enzyme responsible for this compound synthesis, but using raffinose as the acceptor molecule instead of lychnose. nih.govkuleuven.be
Table 1: Key Enzymatic Steps in the this compound Biosynthetic Pathway
| Step | Enzyme | Galactosyl Donor | Galactosyl Acceptor | Product |
|---|---|---|---|---|
| 1 | Lychnose Synthase | Raffinose | Raffinose | Lychnose |
| 2 | This compound Synthase | Raffinose | Lychnose | This compound |
| (Side-reaction) | This compound Synthase | Raffinose | Raffinose | Mediose |
Characterization of this compound Synthase Activity
The key enzyme responsible for the final step in the biosynthesis of this compound is this compound synthase. nih.gov Through partial enzyme purification from Stellaria media, this enzyme has been identified as a novel type of galactosyltransferase, formally named raffinose:lychnose 4(Glc) galactosyltransferase . nih.govkuleuven.be This nomenclature indicates that the enzyme transfers a galactose residue from a raffinose molecule to the fourth position of the glucose unit within a lychnose molecule. kuleuven.be While the activity of this enzyme has been demonstrated, detailed characterization, including its cloning and full biochemical analysis, has been limited. kuleuven.be
The enzymatic mechanism of this compound synthase, like other galactosyltransferases, involves the transfer of a galactosyl group from a donor substrate to an acceptor substrate. In this specific reaction, raffinose serves as the galactosyl donor, and lychnose is the acceptor. kuleuven.be The enzyme catalyzes the formation of an α(1→4) glycosidic bond between the transferred galactose and the glucose moiety of lychnose. nih.govkuleuven.be
The general mechanism for such retaining glycosyltransferases typically involves a two-step, double-displacement process. In the first step, the glycosidic bond of the donor sugar (raffinose) is cleaved, and a covalent glycosyl-enzyme intermediate is formed. In the second step, the acceptor molecule (lychnose) attacks this intermediate, resulting in the transfer of the galactosyl group and the formation of the final product, this compound. However, specific mechanistic details and the identification of catalytic residues in the active site of this compound synthase have not been experimentally determined.
Substrate specificity is a critical feature of enzyme function, defining which molecules an enzyme can act upon. nih.gov this compound synthase exhibits a degree of flexibility in its choice of acceptor substrate. While its primary documented function is the synthesis of this compound using lychnose as an acceptor, it also demonstrates activity with raffinose as an acceptor, which results in the formation of mediose. nih.govkuleuven.be This indicates that the enzyme can recognize and bind to both tetrasaccharide (lychnose) and trisaccharide (raffinose) molecules for the galactosyl transfer. The sole galactosyl donor identified for these reactions is raffinose. kuleuven.be
Enzyme kinetics are used to quantify the efficiency and affinity of enzyme-substrate interactions, typically described by the Michaelis-Menten constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ). patsnap.comwikipedia.org The Kₘ value represents the substrate concentration at which the reaction rate is half of Vₘₐₓ and is an inverse measure of the enzyme's affinity for its substrate. patsnap.comsavemyexams.com Vₘₐₓ indicates the maximum rate of the reaction when the enzyme is saturated with the substrate. patsnap.com According to available literature, these specific kinetic parameters for this compound synthase have not been characterized. kuleuven.be
Table 2: Substrate Specificity of this compound Synthase
| Substrate Type | Substrate Molecule | Role in Reaction |
|---|---|---|
| Galactosyl Donor | Raffinose | Provides the galactose unit for transfer |
| Galactosyl Acceptor | Lychnose | Accepts the galactose unit to form this compound |
| Galactosyl Acceptor | Raffinose | Accepts the galactose unit to form mediose |
Precursor Molecules and Their Metabolic Interplay
The synthesis of this compound is intrinsically linked to the metabolism of other galactosyl-oligosaccharides within the plant. The availability and concentration of precursor molecules, specifically raffinose and lychnose, are critical for the pathway to proceed. nih.govkuleuven.be
Raffinose is the foundational molecule in the this compound biosynthetic pathway, playing a dual role as both a precursor and a direct substrate. nih.govkuleuven.be Raffinose itself is synthesized from sucrose (B13894) via the enzyme raffinose synthase, which transfers a galactose moiety from galactinol (B1212831). nih.govresearchgate.net
In the context of this compound synthesis, raffinose functions in two critical capacities:
Substrate for Lychnose Synthase: Two molecules of raffinose are utilized by lychnose synthase (raffinose:raffinose 1(Fru) galactosyltransferase) to produce one molecule of lychnose. nih.govkuleuven.be One raffinose molecule acts as the galactosyl donor and the other as the acceptor.
Galactosyl Donor for this compound Synthase: Raffinose serves as the sole donor of the galactose unit that is added to lychnose to form this compound. kuleuven.be
This central role highlights that the metabolic flux towards this compound is highly dependent on the pool of available raffinose.
Lychnose is the direct precursor to this compound and functions as the specific acceptor molecule for the final galactosylation step catalyzed by this compound synthase. nih.govkuleuven.be Lychnose is a tetrasaccharide formed by the enzymatic action of lychnose synthase on raffinose. This reaction creates an α-(1→1) galactosyl extension on the fructose (B13574) residue of a raffinose molecule. kuleuven.be The presence of lychnose is an absolute requirement for the synthesis of this compound, positioning it as the penultimate intermediate in this unique metabolic pathway. nih.gov
Regulation of this compound Accumulation
The biosynthesis and accumulation of this compound in plants are not constitutive processes but are instead tightly regulated by a variety of external and internal cues. This regulation allows the plant to modulate the levels of this and other related oligosaccharides in response to changing environmental conditions and developmental needs. The control of this compound levels is primarily managed through the influence of environmental factors on its biosynthetic pathway and the precise transcriptional and translational control of the enzymes involved.
Environmental Factors Influencing Biosynthesis (e.g., Cold Treatment)
Environmental stressors are significant elicitors of changes in the metabolic landscape of plants, and the accumulation of this compound is a clear example of such a response. Cold stress, in particular, has been identified as a primary environmental trigger for the biosynthesis of this compound and other galactosyl-oligosaccharides (GOS) in certain plant species.
In Stellaria media, a representative of the Caryophyllaceae family, a notable accumulation of this compound, alongside raffinose and lychnose, is observed during cold treatment. frontiersin.org This response is part of a broader physiological adaptation to low temperatures, where the accumulation of soluble sugars can play a role in cryoprotection by stabilizing membranes and preventing cellular damage from ice crystal formation. The increase in these oligosaccharides suggests an upregulation of their biosynthetic pathways as a direct response to the cold stimulus.
While direct research on other environmental factors specifically affecting this compound is limited, the regulation of the broader Raffinose Family Oligosaccharides (RFOs), to which this compound is related, offers further insights. The biosynthesis of RFOs is known to be induced by various abiotic stresses, including drought and salinity, in many plant species. tandfonline.comfrontiersin.org These stressors often lead to the upregulation of key enzymes in the RFO pathway, such as galactinol synthase. tandfonline.comnih.gov It is plausible that the biosynthesis of this compound is similarly influenced by a range of environmental stressors beyond cold, serving a protective role in the plant's stress tolerance mechanisms.
The following table summarizes the observed changes in the concentration of this compound and related oligosaccharides in Stellaria media stems under cold treatment, highlighting the significant impact of this environmental factor.
| Oligosaccharide | Condition | Relative Accumulation | Reference |
|---|---|---|---|
| This compound | Cold Treatment | Significant Increase | frontiersin.org |
| Raffinose | Cold Treatment | Significant Increase | frontiersin.org |
| Lychnose | Cold Treatment | Significant Increase | frontiersin.org |
Transcriptional and Translational Control of Related Enzymes
The accumulation of this compound in response to environmental cues like cold is fundamentally governed by the expression and activity of the enzymes in its biosynthetic pathway. This control is exerted at both the transcriptional and translational levels, ensuring a coordinated and timely response.
Transcriptional Control
At the transcriptional level, the genes encoding the biosynthetic enzymes are upregulated in response to specific signals. For this compound, the key enzyme is this compound synthase, which catalyzes the final step in its synthesis. frontiersin.org While the specific gene for this compound synthase has not yet been fully characterized and its transcriptional regulation studied in detail, the regulation of other related enzymes in the GOS pathway provides a strong model for its likely control.
In various plant species, the genes for enzymes such as galactinol synthase and raffinose synthase are known to be transcriptionally upregulated in response to cold and other abiotic stresses. nih.govnih.govresearchgate.net This upregulation is mediated by specific transcription factors that bind to cis-regulatory elements in the promoter regions of these genes, initiating their transcription. The ICE1-CBF cold response pathway is a well-characterized example of such a transcriptional cascade that is activated under cold stress and leads to the expression of a wide array of cold-responsive genes. nih.govpurdue.edu It is highly probable that the gene encoding this compound synthase is also under the control of a similar transcriptional network, which would explain its increased synthesis during cold treatment.
Translational Control
Following transcription, the resulting messenger RNA (mRNA) must be translated into a functional enzyme. Translational control provides another layer of regulation, allowing for rapid changes in protein levels without the need for new gene transcription. nih.gov This can involve mechanisms that affect the stability of the mRNA, the efficiency of ribosome binding and initiation, and the rate of protein synthesis.
In the context of this compound biosynthesis, translational control could modulate the amount of this compound synthase and other related enzymes that are produced from their respective mRNAs. This would allow the plant to fine-tune the metabolic flux towards this compound production in response to immediate cellular needs and environmental changes. While specific studies on the translational control of this compound synthase are not yet available, the general principles of translational regulation in plants suggest that factors such as mRNA secondary structure, the presence of upstream open reading frames, and the action of RNA-binding proteins could all play a role in modulating the synthesis of this key enzyme. nih.govmpg.de
The following table lists the key enzymes involved in the biosynthesis of this compound and their likely points of regulation.
| Enzyme | Reaction Catalyzed | Likely Mode of Regulation | Reference |
|---|---|---|---|
| Lychnose Synthase | Synthesis of Lychnose from Raffinose | Transcriptional and Translational Control | frontiersin.org |
| This compound Synthase | Synthesis of this compound from Raffinose and Lychnose | Transcriptional and Translational Control | frontiersin.org |
Advanced Methodologies for Stellariose Research
Chromatographic Separation and Purification Techniques
Chromatography is a foundational technique for the isolation and purification of compounds from complex mixtures like plant extracts. journalagent.com It relies on the principle of differential partitioning of components between a stationary phase and a mobile phase. chromtech.comwikipedia.org For stellariose and other RFOs, various chromatographic methods are employed to achieve separation and purification for further analysis. longdom.org
Column Chromatography Methodologies
Column chromatography is a classic and versatile method used for the preparative isolation of oligosaccharides, including this compound, from natural sources. journalagent.comlongdom.org The choice of stationary phase (adsorbent) is critical for effective separation. chromtech.com
Common adsorbents used in the separation of sugars and oligosaccharides include:
Charcoal-Celite Mixtures: Activated charcoal has a high affinity for oligosaccharides and is often mixed with a filter aid like Celite to improve flow rates. github.iodtic.mil The separation mechanism on charcoal involves both adsorption and partitioning. Elution is typically achieved by using a gradient of aqueous ethanol (B145695); water is used to wash away monosaccharides, while increasing concentrations of ethanol elute oligosaccharides in order of increasing molecular size.
Silica (B1680970) Gel and Alumina: These polar adsorbents are widely used in normal-phase chromatography. longdom.orgcsic.es For sugars, which are highly polar, a more polar mobile phase is required for elution. Sometimes, these materials are chemically modified to alter their separation characteristics. nih.gov For instance, a combination of silicic acid, activated charcoal, and aluminum oxide has been used in a three-stage process to purify components from oil, demonstrating the versatility of these adsorbents. csic.es
Ion-Exchange Resins: These resins can be used to remove charged impurities from neutral sugar extracts, a crucial step in purification. researchgate.net
A simple and effective method for the preparative isolation of RFOs from plant extracts involves using columns packed with materials like alumina, silica gel, or charcoal. researchgate.netnih.govresearchgate.net
Table 1: Column Chromatography Adsorbents for Oligosaccharide Purification
| Adsorbent/Stationary Phase | Principle of Separation | Typical Eluent System | Application Notes |
| Activated Charcoal/Celite | Adsorption & Partition | Water -> Aqueous Ethanol Gradient | Effective for separating oligosaccharides based on size. dtic.mil |
| Silica Gel | Adsorption (Normal-Phase) | Solvent mixtures (e.g., Chloroform/Methanol) | Separates compounds based on polarity. longdom.orgcsic.es |
| Alumina | Adsorption (Normal-Phase) | Solvent mixtures | Can be highly effective for removing specific classes of compounds like tocopherols. csic.esnih.gov |
| Ion-Exchange Resins | Ion Exchange | Salt or pH gradients | Used to remove charged contaminants from neutral sugar samples. researchgate.net |
High-Performance Liquid Chromatography (HPLC) Applications
High-Performance Liquid Chromatography (HPLC) is a sophisticated form of column chromatography that offers higher resolution and sensitivity, making it ideal for both analytical and purification purposes. longdom.orgtorontech.com Several HPLC methods have been developed for the analysis of RFOs, including this compound. capes.gov.brtandfonline.comcsic.es
Key HPLC techniques include:
Ion-Moderated Partition HPLC (IMP-HPLC): This method uses a strong cation-exchange resin column, often in the calcium form, with demineralized water as the mobile phase. It allows for the separation of individual saccharides within a relatively short time frame (e.g., 25 minutes). capes.gov.brtandfonline.comcsic.es
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD): This is a highly sensitive method for carbohydrate analysis. Separation occurs on an anion-exchange column using a high pH mobile phase (e.g., sodium hydroxide (B78521) gradient), which ionizes the hydroxyl groups of the sugars. PAD provides direct and sensitive detection without the need for derivatization. researchgate.netcore.ac.uk
Reversed-Phase HPLC (RP-HPLC): While less common for highly polar sugars, RP-HPLC on columns like C18 can be used, often with a highly aqueous mobile phase. capes.gov.brtandfonline.comcsic.es
Hydrophilic Interaction Chromatography (HILIC): This technique is well-suited for separating polar compounds and is an alternative to normal-phase chromatography.
Refractive index (RI) detectors and evaporative light-scattering detectors (ELSD) are commonly used for the detection of non-chromophoric sugars like this compound. capes.gov.brnih.gov
Quantitative Analysis of this compound in Biological Samples
Accurate quantification of this compound in biological materials, such as plant seeds or leaves, is crucial for metabolic studies. nih.gov The process typically involves extraction followed by a quantitative analytical technique. ekb.eg
Extraction: Soluble sugars are extracted from ground plant tissue using solvents like aqueous ethanol or methanol. nih.gov The choice of solvent is critical for efficient extraction. nih.gov
Purification/Clarification: Crude extracts may contain interfering substances. A clean-up step, such as centrifugation or passing the extract through a small ion-exchange column, may be necessary. nih.gov
Quantification: HPLC is the predominant method for the quantitative analysis of this compound and other RFOs. nih.gov By running standard solutions of known concentrations, a calibration curve can be generated to quantify the amount of this compound in the sample. saudijournals.comjapsonline.com Methods like HPAEC-PAD and IMP-HPLC with RI or ELSD detection are commonly employed for their accuracy and sensitivity. researchgate.netcapes.gov.brnih.gov The standard addition method can also be used to determine accuracy by spiking samples with known amounts of a standard. japsonline.com
In Vitro Enzyme Activity Assays for this compound Synthase
This compound synthase is a type of galactosyltransferase, specifically a galactan:galactan galactosyltransferase (GGT), that synthesizes this compound. nih.govthegoodscentscompany.com This enzyme catalyzes the transfer of a galactose unit from a donor oligosaccharide to an acceptor. The reaction for this compound synthesis is:
Raffinose (B1225341) + Raffinose → this compound + Sucrose (B13894)
In vitro assays are essential for characterizing the enzyme's activity and properties. A typical assay mixture includes:
A buffered solution at the optimal pH for the enzyme (GGTs often have an acidic pH optimum). nih.gov
The substrate, such as raffinose. nih.gov
The enzyme extract, which can be a crude protein extract from plant tissue or a purified recombinant enzyme. nih.gov
The reaction is incubated at an optimal temperature (e.g., 30°C) for a set period and then stopped. escholarship.org The products of the reaction (this compound and sucrose) are then detected and quantified, usually by HPLC or HPAEC-PAD. core.ac.uknih.gov The enzyme activity can be calculated based on the amount of product formed over time. nih.gov Some assays may also require specific cofactors, like metal ions, for optimal activity. mdpi.com
Molecular Biology Approaches in Biosynthesis Studies
Molecular biology provides powerful tools to investigate the biosynthesis of this compound by studying the gene that encodes this compound synthase. cam.ac.ukresearchgate.net This involves cloning the gene, expressing it in a heterologous system, and characterizing the resulting recombinant protein. nih.govgenewiz.com
Gene Cloning and Expression of this compound Synthase
The gene encoding this compound synthase (a GGT) can be identified and isolated using various molecular cloning strategies. nih.gov
Gene Identification: If the protein has been purified, peptide sequencing can provide information to design degenerate PCR primers or probes to screen a cDNA library. nih.gov Alternatively, if the genome of the organism is sequenced, bioinformatics approaches can be used to find genes with sequence similarity to known galactosyltransferases. pnas.orgresearchgate.net For example, the gene for a galactan:galactan galactosyltransferase (GGT) was successfully cloned from the common bugle (Ajuga reptans) based on peptide sequence information. nih.gov
Cloning: Once identified, the full-length cDNA of the gene is obtained, often using PCR-based methods, and cloned into a suitable vector. nih.govnih.gov
Heterologous Expression: To confirm the function of the cloned gene, it is expressed in a host organism that does not naturally produce the enzyme, such as E. coli, yeast, or in plant protoplasts. nih.govnih.govnih.gov The gene is placed into an expression vector, which contains the necessary regulatory sequences to drive the transcription and translation of the gene in the host system. mdpi.com
Functional Confirmation: The recombinant protein produced by the host is then purified and its activity is confirmed using the in vitro enzyme assay described previously. nih.gov Successful production of this compound from raffinose confirms that the cloned gene indeed codes for a functional this compound synthase. nih.gov
Table 2: Example of a Gene Cloned for a Related Galactosyltransferase
| Gene/Enzyme | Source Organism | Expression System | Method of Confirmation | Reference |
| Galactan:galactan galactosyltransferase (GGT) | Ajuga reptans (Common Bugle) | Tobacco Protoplasts | Enzyme assay with stachyose (B150584) as substrate, detecting products by HPAEC-PAD. | nih.gov |
| Sesquiterpene Synthase (LTC1, LTC2) | Lactuca sativa (Lettuce) | Escherichia coli | Enzyme assay with farnesyl diphosphate, product analysis. | nih.gov |
| Trehalose Synthase (treS) | Enterobacter hormaechei | Escherichia coli | Characterization of the purified recombinant enzyme. | nih.gov |
These molecular approaches have been fundamental in identifying and characterizing the enzymes responsible for the synthesis of complex carbohydrates like this compound, providing insight into the genetic basis of metabolic pathways. nih.govmit.edu
Mutagenesis and Gene Knockout Studies in Model Plants
Advanced molecular techniques, including mutagenesis and targeted gene knockouts, have become indispensable tools for elucidating the complex biosynthetic pathways of plant metabolites. While direct mutagenesis or gene knockout studies specifically targeting this compound synthase are not extensively documented in publicly available research, a wealth of information can be gleaned from studies on the broader Raffinose Family Oligosaccharide (RFO) pathway in various model plants. This compound is a key component of this family, and understanding the genetic regulation of its precursors provides critical insights into its own synthesis and function.
Research in model organisms like Arabidopsis thaliana and soybean (Glycine max) has focused on key enzymatic steps upstream of this compound synthesis. These studies, often employing powerful gene-editing technologies such as CRISPR/Cas9, have successfully altered the accumulation of various RFOs, thereby demonstrating the functional roles of the targeted genes.
Similarly, studies in Arabidopsis have identified multiple GolS genes, with distinct expression patterns suggesting specialized roles. For example, AtGolS1 and AtGolS2 are induced by drought and high salinity, while AtGolS3 is responsive to cold stress. Overexpression of these genes has been shown to increase the accumulation of galactinol (B1212831) and raffinose, leading to enhanced tolerance to these abiotic stresses. scbt.com Although these studies did not specifically measure this compound, the manipulation of the primary galactosyl donor, galactinol, strongly implies a concurrent impact on the synthesis of all downstream RFOs.
Another critical enzyme in the pathway is raffinose synthase (RS) , which catalyzes the first committed step in RFO synthesis by transferring a galactose unit from galactinol to sucrose to form raffinose. Subsequent steps, catalyzed by enzymes like stachyose synthase (SS) and likely This compound synthase , extend the chain to form larger RFOs. While direct knockout studies on this compound synthase are scarce, the logic of the biosynthetic pathway dictates that any genetic modification affecting the availability of its precursors, raffinose and galactinol, will invariably affect the production of this compound.
The table below summarizes key findings from mutagenesis and gene knockout studies on the RFO pathway in model plants, which have indirect but significant implications for understanding this compound synthesis.
| Model Plant | Targeted Gene(s) | Method | Key Findings | Inferred Impact on this compound | Reference |
| Soybean (Glycine max) | GmGOLS1A, GmGOLS1B | CRISPR/Cas9 | 35.2% reduction in total RFOs; 35.4% decrease in stachyose; 41.7% increase in raffinose. No significant impact on plant growth or development. | Likely reduction in synthesis due to decreased availability of the precursor, galactinol. | researchgate.net |
| Soybean (Glycine max) | GmRS2 | RNA Silencing | Reduced levels of raffinose and stachyose in seeds. | Probable decrease in this compound levels due to the reduction of its precursor, raffinose. | nih.gov |
| Arabidopsis thaliana | AtGolS1, AtGolS2 | Overexpression | Increased accumulation of galactinol and raffinose; enhanced tolerance to drought and salt stress. | Potential for increased this compound synthesis under stress conditions due to higher precursor availability. | scbt.com |
| Arabidopsis thaliana | AtGolS3 | Overexpression | Enhanced tolerance to cold stress through accumulation of galactinol and raffinose. | Potential for increased this compound synthesis under cold stress. | scbt.com |
These studies collectively underscore the power of genetic manipulation in unraveling the complexities of the RFO biosynthetic network. While the direct genetic interrogation of this compound synthase remains a future frontier, the existing body of research on upstream enzymes provides a solid foundation for predicting how this compound levels might be controlled and for understanding its putative roles in plant development and stress responses.
Theoretical and Functional Insights into Stellariose
Role of Stellariose within the Broader Galactooligosaccharide (GOS) Context
This compound is a complex carbohydrate, specifically a pentasaccharide, belonging to the galactosyl-oligosaccharides (GOS), a subgroup of the Raffinose (B1225341) Family Oligosaccharides (RFOs). nih.gov GOS are naturally occurring, non-digestible oligosaccharides found in various plants and mammalian milk. nih.govadpi.orgwikipedia.orgfrontiersin.org In the plant kingdom, RFOs like raffinose and stachyose (B150584) are widespread and serve various physiological roles. nih.gov However, the Caryophyllaceae plant family, of which Stellaria media (chickweed) is a representative member, notably lacks stachyose. nih.govnih.gov Instead, it synthesizes a unique set of GOS, including this compound. nih.govnih.gov
First isolated and characterized from Stellaria media, this compound possesses a novel structure built upon a lychnose (B1263447) backbone. nih.govacs.org Its discovery highlighted the structural diversity within the GOS group. The chemical composition of GOS can vary significantly in terms of chain length and the types of glycosidic bonds linking the monomer units, which in turn influences their biological functions. wikipedia.org A specific biosynthetic model proposed for Stellaria media suggests that in the absence of the enzyme required to produce stachyose, the plant utilizes raffinose as a substrate for further elongation. nih.gov Through the action of distinct enzymes, lychnose synthase and this compound synthase, the plant produces a unique profile of GOS, including lychnose, mediose, and this compound. nih.gov
The structure of this compound was identified as α-d-Gal-(1→6)-[α-d-Gal-(1→4)]α-d-Glc-(1→2)β-d-Fru-(1→1)α-d-Gal. nih.gov A key feature of this pentasaccharide is the presence of a Gal α(1→4)Glc linkage, which was the first report of such a bond in a natural compound. nih.govacs.org This unique structural characteristic distinguishes this compound from more common RFOs and underscores the diverse evolutionary pathways for carbohydrate synthesis in plants.
| Property | Description | Source |
| Compound Name | This compound | nih.gov |
| Classification | Pentasaccharide, Galactooligosaccharide (GOS), Raffinose Family Oligosaccharide (RFO) | nih.govnih.gov |
| Natural Source | Stellaria media (Chickweed) | nih.govacs.org |
| Backbone | Lychnose | nih.govacs.org |
| Unique Linkage | Gal α(1→4)Glc | nih.gov |
Hypothesized Functions in Plant Stress Responses
Oligosaccharides of the RFO family are widely recognized for their accumulation in plant tissues in response to various abiotic stresses, such as cold, drought, and high salinity. researchgate.netbugwoodcloud.org This accumulation is considered an adaptive mechanism that enhances plant tolerance to adverse environmental conditions. Research on Stellaria media has demonstrated that under cold treatment, there is a notable increase in the concentration of its unique GOS, including raffinose, lychnose, and this compound. researchgate.net This finding strongly suggests that this compound, alongside its structural relatives, plays a role in the plant's strategy for coping with low-temperature stress.
Plants under stress undergo significant physiological and morphological changes. bugwoodcloud.org The accumulation of soluble sugars like RFOs can contribute to stress tolerance through several mechanisms, such as osmotic adjustment, protection of membrane integrity, and serving as a source of metabolic energy. The specific role of this compound in these responses is an area of ongoing investigation, but its increased presence during stress points to a significant physiological function.
Contribution to Cellular Reactive Oxygen Species (ROS) Homeostasis
A universal consequence of abiotic stress in plants is the increased production of reactive oxygen species (ROS), such as superoxide (B77818) anions (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH). mdpi.commdpi.comnih.gov While ROS at low levels function as important signaling molecules, their excessive accumulation leads to oxidative stress, causing damage to vital cellular components like lipids, proteins, and nucleic acids. mdpi.complantae.orgresearchgate.net To counteract this, plants have evolved sophisticated antioxidant defense systems, comprising both enzymatic and non-enzymatic components, to maintain ROS homeostasis. mdpi.commdpi.com
Potential as Phloem-Mobile Signaling Compounds
The phloem serves as the primary conduit for the long-distance transport of photoassimilates, primarily sucrose (B13894), from source leaves to sink tissues. usp.br Beyond nutrient allocation, the phloem is a critical network for the transmission of informational molecules that coordinate plant growth, development, and responses to environmental stimuli. usp.brnsf.govmdpi.com These signaling molecules can include proteins, various RNA species, and small molecules like hormones. nsf.govmdpi.com
Raffinose Family Oligosaccharides are known to be transported in the phloem alongside sucrose in many plant species. scispace.com Given that this compound is synthesized from raffinose and accumulates during stress, it is hypothesized to be a phloem-mobile compound. researchgate.net As a transportable carbohydrate, it could function not only as an energy source for sink tissues but also as a long-distance signal. The movement of this compound from stress-perceiving tissues (e.g., leaves exposed to cold) to other parts of the plant could systemically signal the stress condition, preparing the entire organism and initiating adaptive responses in distal tissues, such as roots. researchgate.netusp.br Confirming this signaling role would require functional analyses to track its movement and demonstrate its effect on gene expression or physiological responses in recipient cells. nsf.gov
Theoretical Models of Oligosaccharide Diversity
The structural diversity of oligosaccharides is vast, far exceeding that of other biological polymers like nucleic acids and proteins. nih.gov This diversity arises from several factors: the variety of monosaccharide units, the anomeric configuration of the glycosidic linkage (α or β), the specific hydroxyl group involved in the linkage, and the potential for extensive branching. nih.govacs.org This complexity allows oligosaccharides to mediate a wide spectrum of biological functions, from playing a purely structural role to engaging in highly specific molecular recognition events that are crucial for development and environmental interactions. ucsd.eduoup.com
Theoretical models help to explain how this diversity is generated and organized. In glycoproteins, for instance, models describe the assembly of N- and O-glycans into high-mannose, hybrid, and complex types, each with distinct branching patterns and compositions. acs.org
In the specific case of this compound, its existence is explained by a model of divergent biosynthesis within the GOS family in Stellaria media. nih.gov The common pathway for RFO synthesis in many plants involves the sequential addition of galactose units to sucrose to form raffinose and then stachyose. The model for S. media proposes that due to the absence of stachyose synthase, the metabolic pathway was altered. Here, raffinose serves as an acceptor molecule for further galactosylation by two novel enzymes:
Lychnose synthase : Transfers a galactose unit to raffinose to form the tetrasaccharide lychnose.
This compound synthase : Transfers a galactose unit to lychnose to form the pentasaccharide this compound. nih.gov
This model provides a clear biochemical basis for the unique oligosaccharide profile in this plant family and serves as a compelling example of how evolutionary pressures can lead to the development of novel metabolic pathways and, consequently, new chemical structures. nih.gov
Structural-Functional Relationship in Oligosaccharide Biology
A fundamental principle in glycobiology is the intimate relationship between the structure of an oligosaccharide and its biological function. sciopen.comnih.gov Even minor variations in an oligosaccharide's architecture—such as its degree of polymerization, the configuration of its linkages, or its branching pattern—can result in profound differences in its physiological or biochemical activity. nih.govnih.gov For example, studies on GOS have shown that a higher degree of polymerization can correlate with enhanced anti-inflammatory effects. nih.gov
The case of this compound exemplifies this principle. Its structure is distinct from that of its more common RFO relative, stachyose, due to its lychnose backbone and, most notably, its unique α-d-Gal-(1→4)α-d-Glc linkage. nih.gov This specific molecular architecture is the basis for its hypothesized functions. Its potential roles in stress tolerance, ROS homeostasis, and phloem signaling are intrinsically linked to its chemical properties, which are a direct consequence of this structure.
Establishing precise structure-function relationships for carbohydrates remains a significant challenge in biology due to their inherent structural complexity and heterogeneity. nih.govacs.org However, it is clear that the specific arrangement of monosaccharide units, as seen in this compound, generates a functional diversity that is essential for the adaptation and survival of organisms. ucsd.eduoup.com The core structure of an oligosaccharide is a key determinant of its interactions with other molecules, such as proteins or membrane lipids, thereby dictating its role in biological processes. taylorfrancis.com
Future Research Directions for Stellariose
Exploration of Additional Natural Sources and Analogues
While stellariose is known to be a component of the RFO pathway, its distribution in the plant kingdom is not as extensively documented as that of raffinose (B1225341) or stachyose (B150584). frontiersin.orgnih.gov Future research should prioritize a systematic and large-scale screening of diverse plant species for the presence of this compound. This exploration would not only broaden our understanding of its occurrence but may also reveal novel metabolic contexts for its accumulation.
Key research initiatives should include:
Targeted Phytochemical Surveys: Focusing on plant families known for significant RFO accumulation, such as the Fabaceae (legumes), Lamiaceae (mints), and Verbenaceae. Analysis of seeds, tubers, and roots from a wide taxonomic range within these families could yield new, abundant sources of this compound.
Investigation of Extremophiles: Plants adapted to harsh environmental conditions (e.g., desiccation, cold, salinity) are prime candidates for investigation. Given the role of RFOs in stress tolerance, these plants may have evolved unique RFO compositions, potentially rich in this compound or its derivatives. frontiersin.orgnih.gov
Search for Novel Analogues: The RFO biosynthetic pathway is known to utilize precursors other than myo-inositol, such as D-pinitol or D-ononitol, leading to the formation of galactosyl cyclitols. univie.ac.atresearchgate.net Research should be directed toward identifying this compound analogues where one or more of the galactose or inositol moieties are substituted or modified. The discovery of such analogues would provide deeper insight into the flexibility and evolution of the glycosyltransferase enzymes involved.
| High-Priority Genera for this compound Screening | Family | Rationale for Investigation |
| Pisum, Lens, Glycine | Fabaceae | Known to accumulate high concentrations of various RFOs in seeds. researchgate.net |
| Stachys, Salvia, Lamium | Lamiaceae | The RFO stachyose is named after this family, indicating a robust RFO pathway. |
| Verbascum | Scrophulariaceae | Verbascose, a higher-order RFO, is prevalent, suggesting the presence of enzymes capable of forming extended galactosyl chains. frontiersin.org |
| Resurrection Plants (e.g., Craterostigma) | Linderniaceae | Extreme desiccation tolerance is linked to high oligosaccharide accumulation. |
Advanced Enzymology of this compound Synthase and Related Glycosyltransferases
The biosynthesis of this compound is catalyzed by a specific galactosyltransferase, likely a form of stachyose synthase with specificity for raffinose as a galactosyl acceptor, which can be broadly termed "this compound Synthase." univie.ac.atresearchgate.net A deep dive into the enzymology of this and related enzymes is essential for understanding and manipulating its production.
Future enzymological studies should focus on:
Isolation and Characterization: The definitive isolation, purification, and sequencing of this compound Synthase from a high-producing plant source. This would enable detailed kinetic analysis, including substrate specificity (acceptor and donor molecules), pH and temperature optima, and metal ion dependence. nih.gov
Structural Biology: Determining the three-dimensional crystal structure of this compound Synthase, both in its apo form and in complex with its substrates (e.g., galactinol (B1212831) and raffinose) and products. This structural information is invaluable for understanding the molecular basis of its substrate specificity and catalytic mechanism, providing a roadmap for future protein engineering. researchgate.netrsc.org
Comparative Enzymology: A comparative study of the kinetic and structural properties of this compound Synthase, Raffinose Synthase, and Stachyose Synthase. This would reveal key structural motifs and amino acid residues that differentiate their functions and acceptor specificities, shedding light on the evolution of the RFO synthase family.
| Enzymology Research Objective | Methodology | Expected Outcome |
| Enzyme Kinetics Analysis | Michaelis-Menten kinetics, inhibition studies, product profiling | Determination of K_m, k_cat, substrate/acceptor specificity, and catalytic mechanism. nih.gov |
| Protein Structure Determination | X-ray crystallography, Cryo-electron microscopy | High-resolution 3D structure of the active site, revealing key catalytic residues. |
| Functional Domain Swapping | Recombinant DNA technology, protein expression | Identification of domains responsible for substrate recognition and chain elongation. |
Genetic Engineering for Modulating this compound Content in Crops
Advances in plant biotechnology offer the potential to precisely control the accumulation of specific oligosaccharides in crops. researchgate.net Engineering this compound content could be leveraged to improve desirable traits such as stress tolerance or to modify the nutritional profile of food and feed crops.
Key research avenues include:
Gene Identification and Cloning: The first critical step is the identification and cloning of the gene encoding this compound Synthase. This can be achieved through transcriptomic analysis of this compound-rich tissues, followed by functional validation of candidate genes in a heterologous expression system (e.g., yeast or E. coli).
Overexpression for Enhanced Traits: Overexpressing the this compound Synthase gene in target crops could increase the flux towards this compound and other higher-order RFOs. This strategy could be employed in crops where enhanced accumulation of these sugars may confer improved desiccation or cold tolerance. frontiersin.org
Gene Editing for Content Reduction: In some contexts, particularly in monogastric animal feed, RFOs can be considered anti-nutritional factors. Using precision gene-editing tools like CRISPR/Cas9 to knock out or downregulate the expression of the this compound Synthase gene could create crop varieties with a more desirable carbohydrate profile for specific applications. researchgate.net
Promoter Engineering: Investigating the native promoter of the this compound Synthase gene to understand its regulatory elements. This knowledge can be used to drive its expression in a tissue-specific manner (e.g., only in seeds or vegetative tissues) or under the control of inducible promoters for fine-tuned metabolic control.
Comprehensive Metabolomic Profiling of this compound-Accumulating Plants
Metabolomics provides a powerful, unbiased snapshot of the small-molecule composition of a biological system, offering insights into metabolic networks and physiological status. nih.govriken.jp Applying these techniques to plants that accumulate this compound is a crucial next step in understanding its functional role.
Future metabolomic research should involve:
Untargeted Metabolomic Analysis: Employing platforms like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) to generate a global profile of metabolites in this compound-producing plants under various conditions (e.g., different developmental stages, abiotic stress). researchgate.netnih.gov
Correlation Network Analysis: Using the data from metabolomic profiles to construct metabolic correlation networks. This can reveal which metabolic pathways are activated concurrently with this compound biosynthesis and identify other metabolites whose levels are tightly linked to this compound concentration.
Integrated 'Omics' Approaches: Combining metabolomic data with transcriptomic and proteomic data from the same samples. This systems biology approach can link changes in this compound levels with the expression of specific genes and the abundance of particular proteins, providing a holistic view of its regulation and function. riken.jp
| Analytical Technique | Target Metabolites | Research Question Addressed |
| HILIC-MS | Polar compounds (sugars, amino acids, organic acids) | What is the relationship between this compound and primary metabolism? researchgate.net |
| GC-MS | Volatile and derivatized non-volatile compounds | How do levels of precursor molecules like myo-inositol change with this compound accumulation? |
| UPLC-QTOF-MS | Broad range of primary and secondary metabolites | What is the global metabolic signature associated with high this compound content under stress? nih.gov |
Application of Computational Chemistry for Structural and Mechanistic Studies
Computational chemistry provides powerful tools to investigate the structure, dynamics, and energetics of molecules and their enzymatic interactions at an atomic level, complementing experimental approaches. nih.govresearchgate.net
Future computational research on this compound should focus on:
Conformational Analysis of this compound: Performing molecular dynamics (MD) simulations to explore the three-dimensional conformational landscape of the this compound molecule in solution. nih.gov This will help understand its flexibility, intramolecular hydrogen bonding networks, and how it interacts with water and other biological molecules.
Enzyme-Substrate Docking and Simulation: Creating a homology model of this compound Synthase (once the sequence is known) and using molecular docking to predict how substrates bind in the active site. Subsequent MD simulations of the enzyme-substrate complex can provide insights into the dynamics of substrate recognition and positioning for catalysis. nih.govacs.org
Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations: Employing QM/MM methods to model the glycosyl transfer reaction itself. This advanced computational technique can elucidate the electronic rearrangements during bond formation and cleavage, helping to map the reaction pathway and identify the transition state, which is information that is difficult to obtain experimentally. acs.org These simulations can also be used to rationalize and predict the outcomes of site-directed mutagenesis experiments aimed at altering enzyme function. rsc.org
| Computational Method | System of Study | Key Scientific Insight |
| Molecular Dynamics (MD) | This compound in aqueous solution | Characterization of dominant 3D shapes and flexibility. nih.gov |
| Molecular Docking | This compound Synthase + Substrates | Prediction of binding modes and key protein-ligand interactions. |
| QM/MM Simulations | Enzyme active site during catalysis | Elucidation of the chemical reaction mechanism and transition state structure. acs.org |
Q & A
Basic Research Questions
Q. What foundational methodologies are recommended for isolating and characterizing Stellariose in experimental settings?
- Answer : Begin with chromatographic separation techniques (e.g., HPLC or GC-MS) to isolate this compound, followed by spectroscopic characterization (NMR, IR) to confirm structural integrity. Validate purity using elemental analysis or mass spectrometry. Experimental protocols should align with reproducibility standards, such as those outlined in the Beilstein Journal of Organic Chemistry . For novel compounds, include detailed synthetic pathways and purity thresholds (>95%) in supplementary materials.
Q. How should researchers design a systematic review to identify gaps in this compound pharmacology studies?
- Step 1 : Define inclusion/exclusion criteria (e.g., studies published between 2010–2025, peer-reviewed journals only).
- Step 2 : Use databases like PubMed, Scopus, and Web of Science with keywords: "this compound pharmacokinetics," "bioactivity," "toxicity."
- Step 3 : Extract data into a standardized table (e.g., study design, sample size, outcomes).
- Step 4 : Assess bias using tools like ROBINS-I for non-randomized studies.
Q. What criteria define a testable hypothesis for this compound bioactivity assays?
- Population : Target organism/cell line (e.g., in vitro human hepatocytes).
- Exposure/Intervention : this compound dosage (e.g., 0.1–100 µM).
- Comparison : Positive/negative controls (e.g., placebo vs. active compound).
- Outcome : Measurable endpoints (e.g., apoptosis rate, cytokine levels).
- Example Hypothesis : "this compound induces dose-dependent apoptosis in hepatocytes via caspase-3 activation."
Advanced Research Questions
Q. How can conflicting data on this compound’s cytotoxic effects be resolved in meta-analyses?
- Answer : Apply triangulation methods :
- Statistical : Use random-effects models to account for heterogeneity .
- Methodological : Compare assay conditions (e.g., cell culture media, exposure duration) across studies.
- Theoretical : Reconcile discrepancies using mechanistic studies (e.g., RNA sequencing to identify divergent signaling pathways).
- Example : If Study A reports cytotoxicity at 50 µM and Study B shows no effect, re-analyze raw data for batch variability or confounding variables (e.g., endotoxin contamination) .
Q. What strategies optimize interdisciplinary collaboration in this compound research (e.g., chemistry, pharmacology, computational modeling)?
- Answer :
- Data Integration : Use shared platforms (e.g., LabArchives) to standardize protocols and datasets.
- Model Validation : Cross-validate in silico predictions (e.g., molecular docking) with in vitro assays.
- Ethical Alignment : Ensure compliance with human/animal research ethics (e.g., IRB approval for clinical correlations) .
Q. How should researchers address reproducibility challenges in this compound synthesis?
- Answer :
- Documentation : Provide step-by-step synthesis protocols with reaction conditions (temperature, catalysts) in supplementary materials .
- Batch Testing : Compare yields/purity across ≥3 independent syntheses.
- Open Science : Deposit raw spectral data in repositories like Zenodo for peer validation.
Methodological Tools and Tables
Table 1 : Variables for this compound Experimental Design
| Variable Type | Example Parameters |
|---|---|
| Independent | Dosage (µM), exposure time (hours) |
| Dependent | Apoptosis rate (%), cytokine concentration (pg/mL) |
| Controlled | Cell line passage number, incubation temperature |
Table 2 : Common Pitfalls in this compound Research
| Pitfall | Solution |
|---|---|
| Overlooking solvent effects | Use DMSO controls (<0.1% v/v) to rule out cytotoxicity. |
| Inadequate statistical power | Conduct power analysis pre-study (α=0.05, β=0.2). |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
